molecular formula C15H13NO4 B5882119 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid

2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid

Cat. No. B5882119
M. Wt: 271.27 g/mol
InChI Key: RIYNMBDNMKQVDW-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoylamino)-3-(5-methyl-2-furyl)acrylic acid is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting a potential anti-cancer mechanism.
Biochemical and Physiological Effects
Studies have shown that 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid exhibits various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX enzymes. Additionally, it has been shown to induce apoptosis in cancer cells and reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which requires further research.

Future Directions

Future research on 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid should focus on elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, studies should investigate the compound's efficacy and safety in animal models and clinical trials. Finally, research should explore the potential of this compound in combination with other therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid involves the reaction of 5-methyl-2-furan carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain the final compound.

Scientific Research Applications

The potential applications of 2-(benzoylamino)-3-(5-methyl-2-furyl)acrylic acid in scientific research are vast. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, making it a potential therapeutic agent for enzyme-related diseases.

properties

IUPAC Name

(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-7-8-12(20-10)9-13(15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYNMBDNMKQVDW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-benzamido-3-(5-methylfuran-2-yl)prop-2-enoic acid

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